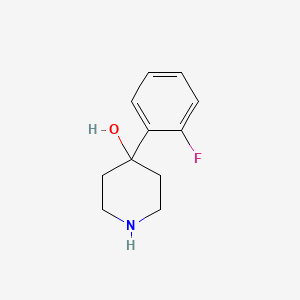

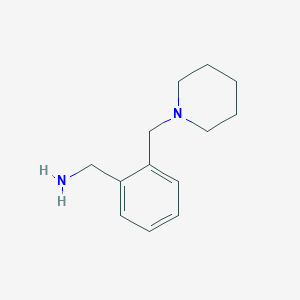

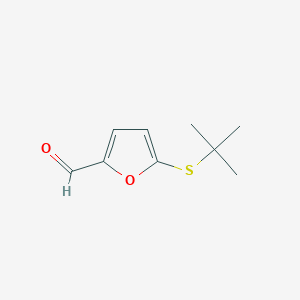

4-(2-Fluorophenyl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

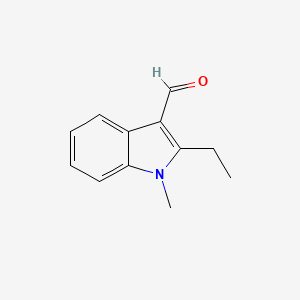

The compound "4-(2-Fluorophenyl)piperidin-4-ol" is a fluorinated piperidine derivative, which is a class of organic compounds known for their presence in various pharmacologically active molecules. The presence of the fluorophenyl group can significantly influence the biological activity and physical properties of these compounds. The papers provided discuss various fluorophenyl piperidine derivatives, their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related fluorophenyl piperidinones and piperidines is described in several papers. For instance, a catalytic asymmetric synthesis of 4-aryl-2-piperidinones, including the introduction of a 4-fluorophenyl group, was achieved using a chiral bisphosphine-rhodium catalyst, which resulted in high enantioselectivity . Another paper describes the synthesis of a compound with a 4-fluorophenyl piperazine moiety, which was achieved through electrophilic fluorination of a trimethylstannyl precursor . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were prepared via the Grignard reaction, followed by deoxygenation and ring saturation .

Molecular Structure Analysis

The molecular structures of fluorophenyl piperidine derivatives exhibit various conformations and interactions. For example, a compound with a piperidin-4-one ring adopts a sofa conformation with equatorial substituents, including equiplanar fluorophenyl groups . Another compound with two fluorophenyl groups on a piperidine ring shows a chair conformation with a significant dihedral angle between the phenyl rings .

Chemical Reactions Analysis

The reactivity of fluorophenyl piperidine derivatives can lead to the formation of novel compounds with potential psychotropic properties. An intramolecular fluorine displacement reaction was used to synthesize a series of 2-arylspiro[3H-indole-3,4′-piperidine] derivatives from a key fluorophenyl piperidine intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl piperidine derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the electron distribution and reactivity of the molecule. The crystal structures of these compounds often reveal weak intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence their solid-state properties and stability .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Advancements

- The compound 4-(2-Fluorophenyl)piperidin-4-ol has been utilized in new synthesis methods for 1-arylpiperidin-4-ols. The synthesis involves reactions with various anilines to produce a range of piperidin-4-ols, with 4-(2-Fluorophenyl)piperidin-4-ol being a notable product. This compound has also been converted into its piperidin-4-one form, opening avenues for further chemical modifications (Reese & Thompson, 1988).

Drug Development and Neuroleptic Agents

The compound is a key intermediate in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. These agents are part of pharmaceuticals that contain a bis(p-fluorophenyl)butyl group bound to nitrogen atoms in pyrrolidine, piperidine, or piperazine moieties. The synthesis of these neuroleptic agents demonstrates the importance of 4-(2-Fluorophenyl)piperidin-4-ol in medicinal chemistry (Botteghi et al., 2001).

It is also used in the synthesis of neuroleptic butyrophenones. For instance, the synthesis of 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone showcases the role of 4-(2-Fluorophenyl)piperidin-4-ol in creating compounds for use in metabolic studies related to neuroleptic agents (Nakatsuka et al., 1981).

Safety And Hazards

Zukünftige Richtungen

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2-Fluorophenyl)piperidin-4-ol” and similar compounds may continue to be of interest in future research and development efforts.

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSXGDMJPLTNTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409375 |

Source

|

| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)piperidin-4-ol | |

CAS RN |

871113-19-8 |

Source

|

| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)

![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)